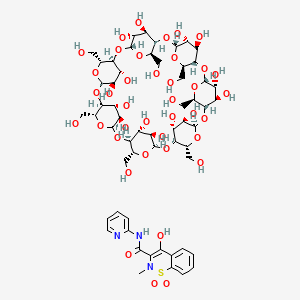
Allyl 4-((methylamino)methyl)piperidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for Allyl 4-((methylamino)methyl)piperidine-1-carboxylate were not found, related compounds such as 1-Methyl-4-(methylamino)piperidine have been synthesized and characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Allyl 4-((methylamino)methyl)piperidine-1-carboxylate is complex. It has a molecular weight of 212.29 g/mol. The related compound 1-Methyl-4-(methylamino)piperidine has a molecular weight of 128.22 .Aplicaciones Científicas De Investigación
δ-Opioid Receptor Agonists for Pain Management
Research conducted by Nozaki et al. (2012) explores novel δ-opioid agonists, such as ADL5859 and ADL5747, showing promising oral bioavailability and analgesic effects without inducing typical opioid side effects like hyperlocomotion or receptor internalization. These findings suggest potential applications in chronic pain treatment through δ-opioid mechanisms, demonstrating the importance of receptor selectivity for therapeutic efficacy and safety (Nozaki et al., 2012).
Chiral Building Blocks for Alkaloid Synthesis
Takahata et al. (2002) developed a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This method involved a double asymmetric allylboration of glutaraldehyde, highlighting a novel approach for constructing complex natural products and pharmaceuticals with high stereochemical control (Takahata et al., 2002).
Enantioselective Synthesis Techniques
Wang et al. (2018) explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts, achieving moderate enantioselectivity. This method underscores the utility of enantioselective synthesis in generating chiral molecules for pharmaceutical applications, providing a pathway to biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Antagonists for HIV-1 Therapy
Imamura et al. (2006) discovered TAK-220, a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity. This compound exhibits strong inhibition of CCR5-using HIV-1 clinical isolates, demonstrating the significance of receptor antagonists in developing new therapies for HIV-1 (Imamura et al., 2006).
Safety And Hazards
While specific safety and hazard information for Allyl 4-((methylamino)methyl)piperidine-1-carboxylate is not available, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
prop-2-enyl 4-(methylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-8-15-11(14)13-6-4-10(5-7-13)9-12-2/h3,10,12H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUIUWPKCZAMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699344 | |
| Record name | Prop-2-en-1-yl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 4-((methylamino)methyl)piperidine-1-carboxylate | |
CAS RN |
886365-58-8 | |
| Record name | 2-Propen-1-yl 4-[(methylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-en-1-yl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Pyrrolo[2,3-B]pyridine-3-carboxamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1505855.png)
![1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-](/img/structure/B1505856.png)
![Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1505859.png)

